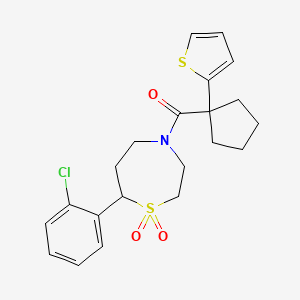

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

The compound "(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" is a structurally complex molecule featuring a 1,4-thiazepane ring system substituted with a 2-chlorophenyl group at the 7-position and a sulfone moiety (1,1-dioxido). The methanone bridge connects this heterocycle to a cyclopentyl group bearing a thiophen-2-yl substituent . The sulfone group may enhance solubility and metabolic stability compared to non-oxidized sulfur analogs .

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO3S2/c22-17-7-2-1-6-16(17)18-9-12-23(13-15-28(18,25)26)20(24)21(10-3-4-11-21)19-8-5-14-27-19/h1-2,5-8,14,18H,3-4,9-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMAIPORBSQORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological applications. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 371.82 g/mol. The structure features a thiazepane ring, a dioxido group, and a cyclopentyl moiety substituted with a thiophene group. These structural elements are critical in determining the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.82 g/mol |

| CAS Number | Not available |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, which require precise control over reaction conditions to achieve high yields and purity. The synthetic pathway often includes the formation of the thiazepane ring followed by the introduction of the chlorophenyl and thiophene groups through various coupling reactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of halogenated aromatic groups enhances its binding affinity to various receptors, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Preliminary studies indicate that thiazepane derivatives exhibit significant antimicrobial properties. Compounds similar in structure have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Properties

Research into thiazepane derivatives has also highlighted their potential anticancer effects. The unique structural features of this compound may allow it to interfere with cancer cell proliferation and induce apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the thiazepane ring can significantly influence the biological activity. For example:

- Chlorophenyl Group : Enhances lipophilicity and receptor binding.

- Thiophene Moiety : Contributes to electron delocalization, potentially increasing biological interactions.

Case Studies

A few notable studies have explored the biological activities of compounds related to This compound :

- Antimicrobial Study : A derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.

- Anticancer Research : In vitro assays demonstrated that thiazepane derivatives can inhibit the growth of breast cancer cell lines by inducing cell cycle arrest.

Comparison with Similar Compounds

Key Observations :

- The sulfone moiety in the target compound likely improves polarity and hydrogen-bonding capacity compared to non-sulfonated analogs .

Physicochemical and Electronic Properties

While direct experimental data (e.g., solubility, logP) for the target compound are unavailable, inferences can be drawn from analogs:

- Molecular Weight : The thiophen-cyclopentyl group increases molecular weight (~430–450 g/mol) compared to simpler cycloalkyl variants.

- Polarity : The sulfone group enhances polarity, as seen in benzodithiazine derivatives with similar 1,1-dioxide motifs .

- Electronic Effects : The electron-withdrawing chlorophenyl and sulfone groups may reduce electron density at the thiazepane nitrogen, affecting basicity and intermolecular interactions.

Pharmacological Implications

- Thiophene vs.

- Cyclopentyl vs. Cyclohexyl : The smaller cyclopentyl group may reduce steric hindrance, enhancing binding to compact active sites compared to bulkier cyclohexyl derivatives .

Computational Similarity Analysis

Tanimoto Coefficient Comparisons

Using binary fingerprint-based methods (e.g., MACCS keys), the target compound shows moderate similarity (Tanimoto coefficient ~0.4–0.6) to benzodithiazine and cyclohexyl-substituted analogs, reflecting shared sulfone and chlorophenyl motifs .

Graph-Based Structural Alignment

Subgraph matching reveals conserved sulfone and chlorophenyl regions but divergent linker and substituent topologies, aligning with pharmacological diversity observed in related scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.